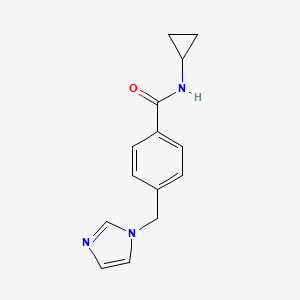![molecular formula C21H24N4O B6103146 N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea, commonly known as DPMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPMU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 394.5 g/mol.
Mechanism of Action
The mechanism of action of DPMU involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, DPMU increases the levels of acetylcholine in the brain, which can help improve cognitive function. Additionally, DPMU has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
DPMU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, DPMU has been found to have antioxidant properties, which can help protect cells from oxidative stress. DPMU has also been found to inhibit the growth of cancer cells and has antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPMU in lab experiments is its stability and solubility in organic solvents. Additionally, DPMU has been found to be relatively non-toxic, making it a safe compound to work with. However, one limitation of using DPMU in lab experiments is its high cost, which can limit its use in certain studies.
Future Directions
There are several future directions for the study of DPMU. One potential direction is the development of DPMU as a potential anticancer agent. Further studies are needed to determine the efficacy of DPMU in inhibiting the growth of cancer cells in vivo. Additionally, DPMU has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the potential therapeutic benefits of DPMU in these disorders. Finally, the antibacterial and antifungal properties of DPMU make it a potential candidate for the development of new antibiotics. Further studies are needed to determine the efficacy of DPMU as an antibacterial and antifungal agent.
Synthesis Methods
The synthesis of DPMU involves the reaction of N-butyl-N'-methylurea with 1,3-diphenyl-4-formylpyrazole in the presence of a base such as potassium carbonate. The reaction results in the formation of DPMU as a white crystalline powder. The purity of the synthesized DPMU can be determined by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
DPMU has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. DPMU has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DPMU has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-butyl-3-[(1,3-diphenylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-3-14-22-21(26)23-15-18-16-25(19-12-8-5-9-13-19)24-20(18)17-10-6-4-7-11-17/h4-13,16H,2-3,14-15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVACQAOXJFJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)


![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6103108.png)
![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6103121.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)